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Compound of Interest

Compound Name: BP Fluor 555 Azide

Cat. No.: B15557179

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 555 Azide is a bright, water-soluble fluorescent dye belonging to the rhodamine
family. Its azide functional group allows for its covalent attachment to proteins and other
biomolecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry." This
bioorthogonal ligation strategy offers high specificity and efficiency, making BP Fluor 555
Azide a valuable tool for fluorescently labeling proteins for various applications, including
fluorescence microscopy, flow cytometry, and Western blotting. The dye's excellent
photostability and the pH insensitivity of its fluorescence (from pH 4 to 10) make it particularly
well-suited for imaging low-abundance proteins in live cells and fixed tissues.

Core Properties and Specifications

The key characteristics of BP Fluor 555 Azide are summarized in the table below, providing a
comprehensive overview of its spectral properties and physical specifications.
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Property Value Reference
Excitation Maximum (Aex) 555 nm [1]
Emission Maximum (Aem) 572 nm [1]

Molar Extinction Coefficient

155,000 cm-1M-1 at 555 nm

[1]

Fluorescence Quantum Yield

(©F) ~0.14* 2]
Molecular Weight 915.1 g/mol [1]
Solubility Water, DMSO, DMF [1]
Storage -20°C, protected from light [1]

Note: The fluorescence quantum yield is for the closely related BP Fluor 555 active ester, as a
specific value for the azide derivative is not readily available.

Protein Labeling Methodologies

BP Fluor 555 Azide is primarily conjugated to proteins through click chemistry, a class of
bioorthogonal reactions that are highly specific and efficient. The two main approaches are the
Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) and the Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

This method involves the reaction of the azide group on BP Fluor 555 Azide with a terminal
alkyne-modified protein in the presence of a Cu(l) catalyst.

Experimental Protocol: General CUAAC for Protein Labeling
Materials:
» Alkyne-modified protein in a copper-free buffer (e.g., PBS pH 7.4)

e BP Fluor 555 Azide
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o Copper(ll) sulfate (CuSO4)

o Copper(l)-stabilizing ligand (e.g., THPTA or TBTA)

e Reducing agent (e.g., Sodium Ascorbate)

o Degassing equipment (optional but recommended)

 Purification column (e.g., size-exclusion chromatography)

Procedure:

o Protein Preparation: Ensure the alkyne-modified protein is in a copper-free buffer at a
suitable concentration (typically 1-10 mg/mL).

o Reagent Preparation:

[e]

Prepare a stock solution of BP Fluor 555 Azide (e.g., 10 mM in DMSO).

[e]

Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

o

Prepare a stock solution of the copper(l)-stabilizing ligand (e.g., 250 mM THPTA in water).

[¢]

Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

e Reaction Setup:

o In a microcentrifuge tube, combine the alkyne-modified protein, BP Fluor 555 Azide
(typically 2-5 molar excess over the protein), and the copper(l)-stabilizing ligand.

o Add the CuS0O4 solution to the mixture.

o Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

o Gently mix the components. If possible, degas the solution and perform the reaction under
an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(l) catalyst.

 Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from
light.
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 Purification: Remove the unreacted dye and other small molecules by size-exclusion
chromatography or dialysis.

o Characterization: Determine the degree of labeling by measuring the absorbance of the
protein (at 280 nm) and the dye (at 555 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne-modified
protein, which reacts spontaneously with the azide group of BP Fluor 555 Azide. This method
is particularly advantageous for live-cell labeling due to the toxicity of copper.

Experimental Protocol: General SPAAC for Protein Labeling
Materials:

» Strained cyclooctyne-modified protein (e.g., DBCO-modified) in a suitable buffer (e.g., PBS
pH 7.4)

e BP Fluor 555 Azide
 Purification column (e.g., size-exclusion chromatography)
Procedure:

o Protein Preparation: Ensure the strained cyclooctyne-modified protein is in a suitable buffer
at a concentration of 1-10 mg/mL.

o Reagent Preparation: Prepare a stock solution of BP Fluor 555 Azide (e.g., 10 mM in
DMSO).

e Reaction Setup: In a microcentrifuge tube, combine the strained cyclooctyne-modified
protein with BP Fluor 555 Azide (typically 2-5 molar excess).

 Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours,
protected from light. The reaction time may need to be optimized depending on the specific
strained cyclooctyne used.
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 Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to
remove unreacted dye.

o Characterization: Determine the degree of labeling using spectrophotometry.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for labeling and visualizing
newly synthesized proteins in a cellular context using BP Fluor 555 Azide, inspired by the
methodology described in Park et al. (2023).[1]

Cell Culture & Metaboli i Click Chemistry Labeling

Imaging & Analysis

Click to download full resolution via product page

Workflow for labeling newly synthesized proteins with BP Fluor 555 Azide.

This workflow outlines the key steps from introducing an alkyne handle into cellular proteins via
metabolic labeling to the final visualization of the fluorescently tagged proteins using
microscopy.

Application Example: Visualizing Newly Synthesized
Proteins in the Midbody Remnant

A notable application of BP Fluor 555 Azide is in the study of the mammalian midbody and its
remnant, which have been identified as sites for RNA assembly and localized translation.[1] In
a study by Park et al. (2023), researchers used BP Fluor 555 Azide to visualize newly
synthesized proteins within these structures. The experimental logic is depicted in the following
diagram.
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Hypothesis
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active protein synthesis
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with an alkyne-containing amino acid
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Specifically tag alkyne-labeled proteins
with BP Fluor 555 Azide via Click Chemistry

allows

Visualize the location of newly synthesized
proteins using fluorescence microscopy

results in

Expected (Dbservation

Fluorescent signal from BP Fluor 555

localizes to the midbody remnant
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Logical flow for visualizing protein synthesis in the midbody remnant.
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This approach allows for the temporal and spatial tracking of protein synthesis, providing
insights into the functional roles of these subcellular structures.

Conclusion

BP Fluor 555 Azide is a robust and versatile fluorescent probe for labeling proteins through
click chemistry. Its favorable spectral properties, photostability, and the bioorthogonality of its
conjugation chemistry make it an excellent choice for a wide range of applications in cell
biology and drug discovery. The ability to specifically label proteins in complex biological
systems, including live cells, opens up numerous possibilities for studying protein dynamics,
localization, and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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